molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Cat. No.: B046151
CAS No.: 2919-23-5
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Description

Cyclobutanol (C₄H₇OH) is a strained cyclic alcohol characterized by a four-membered cyclobutane ring with a hydroxyl group. Its unique structure introduces significant steric strain due to the 90° bond angles between sp³-hybridized carbons, deviating from the ideal tetrahedral geometry . This strain increases its reactivity compared to less strained cyclic alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanol is typically synthesized through the reduction of cyclobutanone, its ketone counterpart. Several methods are employed for this reduction:

Industrial Production Methods: Industrial production of this compound often relies on catalytic hydrogenation due to its efficiency and sustainability. This method not only provides high yields but also minimizes environmental impact compared to traditional reduction methods .

Chemical Reactions Analysis

Cyclobutanol undergoes various chemical reactions, primarily due to its strained ring structure and the presence of the hydroxyl group:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Zinc amalgam, hydrazine, strong bases.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Cyclobutanone.

    Reduction: this compound.

    Substitution: Cyclobutyl chloride.

Scientific Research Applications

Cyclobutanol’s unique structural properties have prompted interest in its potential for various applications:

Mechanism of Action

Cyclobutanol can be compared with other cycloalkanols, such as cyclopropanol and cyclopentanol:

    Cyclopropanol: This compound has a three-membered ring structure, which is even more strained than this compound. It is less stable and more reactive.

    Cyclopentanol: This compound has a five-membered ring structure, which is less strained compared to this compound. It is more stable and less reactive.

Uniqueness of this compound: this compound’s four-membered ring structure places it between cyclopropanol and cyclopentanol in terms of reactivity and stability. Its unique balance of strain and reactivity makes it a valuable intermediate in organic synthesis and other applications .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Boiling Point : 122–124°C .
  • Reactivity: The strained ring facilitates unique reactions, such as carbon-carbon bond cleavage during vanadium(V) oxidation, which is ~1,000× faster than cyclohexanol oxidation .
  • Flammability : Highly flammable in liquid and vapor forms .

Comparison with Similar Compounds

Cyclohexanol (C₆H₁₁OH)

Property Cyclobutanol Cyclohexanol
Ring Size 4-membered (cyclobutane) 6-membered (cyclohexane)
Bond Angle Strain High (90° angles) Minimal (chair conformation)
Reactivity ~1,000× more reactive in oxidation (C-C cleavage) Oxidizes to cyclohexanone (C-H cleavage)
Boiling Point 122–124°C ~161°C (literature value)
Applications Polymer synthesis Solvent, perfume precursor

Key Difference: this compound’s strained ring drives rapid oxidation via C-C cleavage, whereas cyclohexanol undergoes conventional alcohol oxidation .

Cyclobutanone (C₄H₆O)

Property This compound Cyclobutanone
Functional Group Hydroxyl (-OH) Ketone (C=O)
Synthesis Acid-catalyzed ring-opening [2+2] Cycloaddition of dichloroketene
Reactivity Forms tosylates (92% yield) Rearranges to β-tetralones under P₂O₅ catalysis
Applications Pharmaceutical intermediates Antituberculosis drug derivatives

Key Difference: Cyclobutanone’s ketone group enables carbonyl chemistry, while this compound’s hydroxyl group facilitates nucleophilic substitutions.

Cyclopentanol (C₅H₉OH)

Property This compound Cyclopentanol
Ring Size 4-membered 5-membered
Strain High Moderate (108° bond angles)
Boiling Point 122–124°C ~140°C (literature value)
Toxicity Derivatives linked to conjunctival irritation Requires safety handling (flammable)

Key Difference: Cyclopentanol’s lower strain reduces reactivity compared to this compound, making it less prone to ring-opening reactions.

3-Methylthis compound (C₅H₁₀O)

Property This compound 3-Methylthis compound
Structure Unsubstituted cyclobutane Methyl group at C3
Synthesis From cyclopropylcarbinol Not detailed in evidence
Applications Polymer precursors Research applications

Biological Activity

Cyclobutanol, a cyclic alcohol with a four-membered ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of cyclobutane-containing compounds, which have been studied for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential uses in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its four-carbon ring with a hydroxyl group (-OH) attached to one of the carbons. Its unique structure contributes to its reactivity and biological properties. The molecular formula is C4H8OC_4H_8O, and it can exist in various stereoisomeric forms, which may influence its biological activity.

Antimicrobial and Antibacterial Properties

This compound and its derivatives have demonstrated significant antimicrobial and antibacterial activities. Research indicates that cyclobutane-containing alkaloids exhibit these properties against various pathogens, including bacteria and fungi. A review highlighted over 60 biologically active compounds derived from cyclobutane structures that show promising antimicrobial effects .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
Hippolachnin ACryptococcus neoformans0.41 μM
PiplartineCollagen-induced platelet aggregationIC50 = 21.5 μM
Piperarborenines C-EHT-29 (human colon cancer)IC50 < 4 μg/mL

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly in the context of cancer cell lines. Studies have shown that certain cyclobutane derivatives can inhibit the growth of tumor cells, suggesting potential applications in cancer therapy. For instance, compounds derived from cyclobutane structures have been tested against human colon adenocarcinoma cell lines, demonstrating cytotoxic effects .

Case Study: Antitumor Effects on Caco-2 Cell Line

In vitro studies involving copper complexes with cyclobutane derivatives showed enhanced antitumor activity compared to free copper ions alone. These complexes induced morphological changes in Caco-2 cells, indicating their potential as therapeutic agents against colorectal cancer .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of Enzymatic Activity : this compound derivatives have been shown to act as mechanism-based inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Cell Cycle Regulation : Some cyclobutane-containing compounds influence cell cycle regulation by targeting cyclin/CDK complexes, thereby inhibiting cancer cell proliferation .
  • Neurotrophic Factor Modulation : Certain alkaloids containing cyclobutane rings enhance nerve growth factor (NGF) mRNA expression in astrocytoma cells, indicating neuroprotective potential .

Predicted Biological Activities

Using computational tools like the PASS program, researchers have predicted additional biological activities for cyclobutane derivatives based on their structural characteristics. These predictions suggest that cyclobutane compounds may possess various pharmacological effects beyond those currently documented .

Table 2: Predicted Biological Activities of Cyclobutane Derivatives

Activity TypePredicted Effect
AntimicrobialBroad-spectrum activity
AnticancerInhibition of tumor growth
NeuroprotectiveEnhancement of neurotrophic factors

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cyclobutanol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reduction of cyclobutanone using methods like catalytic hydrogenation (e.g., Pd/C or Raney Ni) or metal hydrides (e.g., NaBH4 with additives) . For example, catalytic hydrogenation under 50 psi H₂ at 80°C achieves ~85% yield, while NaBH4 in THF/MeOH at 0°C yields ~70% but requires careful pH control to avoid side reactions. Recent advances include enantioselective synthesis via oxazaborolidine catalysts (e.g., (S)-B–Me), achieving up to 93% yield and 91% enantiomeric excess (ee) for chiral cyclobutanols .

Q. How does this compound’s strained cyclobutane ring influence its physicochemical properties?

The four-membered ring imposes ~27 kcal/mol of strain due to distorted sp³ bond angles (90° vs. ideal 109.5°), increasing reactivity. This strain:

  • Lowers thermal stability (decomposes above 150°C)
  • Enhances acidity (pKa ~16.5 vs. ~19 for cyclohexanol) due to destabilization of the conjugate base
  • Increases solubility in polar aprotic solvents (e.g., DMF) compared to larger cyclic alcohols

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in chromium-mediated oxidations of this compound?

Chromium(V) oxidations of this compound predominantly yield cyclobutanone (kH/kD = 4.96), while co-oxidation with oxalic acid produces variable CO₂:cyclobutanone ratios (1:1 to 4:1) due to competing radical pathways. The presence of acrylonitrile stabilizes a polymer radical intermediate, fixing the product ratio at 1:1, whereas acrylamide allows substrate-dependent partitioning . This highlights the role of radical traps in modulating reaction selectivity.

Q. How can enantioselective synthesis of cyclobutanols with quaternary stereocenters be optimized?

A 2021 study achieved 91% ee for benzocyclobutenols using a chiral oxazaborolidine catalyst (S)-B–Me under cryogenic conditions (−40°C). Key parameters include:

ParameterOptimal ValueImpact on ee
Catalyst loading10 mol%<5% ee loss
SolventTolueneMaximizes ee
Temperature−40°CPrevents racemization
Substituent steric bulk on the cyclobutanone substrate is critical; 2,2-dimethyl-3,3-diphenyl groups improve ee by 47% compared to less bulky analogs .

Q. What strategies mitigate ring-opening side reactions during this compound functionalization?

Ring-opening via C(sp³)–C(sp³) bond cleavage is a major challenge. Pd-catalyzed polymerization studies show that electron-deficient phosphine ligands (e.g., P(4-CF₃C₆H₄)₃) suppress β-hydride elimination, preserving the cyclobutane ring. Solvent polarity also plays a role: nonpolar solvents (hexane) reduce nucleophilic attack on strained intermediates .

Q. Methodological and Safety Considerations

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves (tested via ASTM F739), chemical-resistant aprons, and full-face shields .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to control vapor exposure (this compound vapor pressure: ~3 mmHg at 25°C) .
  • Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of reactive intermediates .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from unaccounted steric effects or trace moisture. For example:

  • Case Study : this compound esterification with acetyl chloride yields 60–80% in anhydrous conditions but <20% with >50 ppm H₂O due to hydrolysis .
  • Resolution : Use Karl Fischer titration to verify solvent dryness and in-situ IR to monitor reaction progress.

Q. Emerging Research Directions

Q. Can biocatalytic methods replace traditional synthesis for this compound production?

Preliminary studies using engineered E. coli expressing alcohol dehydrogenases (ADHs) show promise, achieving 55% conversion of cyclobutanone to this compound at 30°C. However, enzyme stability remains a barrier (activity halves after 3 cycles) .

Q. What role does this compound play in polymer chemistry?

Pd-catalyzed ring-opening polymerization produces polythis compound derivatives with tunable Tg values (80–120°C). Molecular weight (Mn) correlates with catalyst loading:

Pd(OAc)₂ (mol%)Mn (kDa)Đ (Đ = Mw/Mn)
512.31.21
108.71.45
Lower catalyst loadings favor higher Mn but require longer reaction times (24–48 hrs) .

Properties

IUPAC Name

cyclobutanol
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InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID5062712
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Molecular Weight

72.11 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
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CAS No.

2919-23-5
Record name Cyclobutanol
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Record name Cyclobutanol
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Record name Cyclobutanol
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Record name Cyclobutanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

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